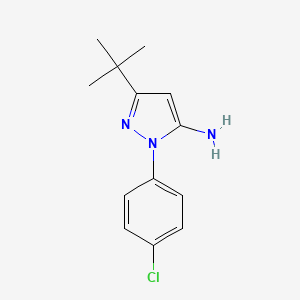

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

Description

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine (C₁₃H₁₆ClN₃, MW 261.74 g/mol) is a pyrazole derivative featuring a tert-butyl group at position 3 and a 4-chlorophenyl substituent at position 1 of the pyrazole ring. It is synthesized via condensation and reduction steps, yielding a white crystalline solid with a melting point of 107.3–109.5 °C . Key spectroscopic data include IR absorption bands at 3340 cm⁻¹ (N–H stretch) and 1597 cm⁻¹ (C=C aromatic), and ¹H-NMR signals at δ 7.59 (d, 2H, J = 8.8 Hz) and 5.47 (s, 1H) . This compound has been studied as a precursor for kinase inhibitors, particularly in p38α MAPK pathways .

Properties

IUPAC Name |

5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBTZABQTSWFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354375 | |

| Record name | 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478016-00-1 | |

| Record name | 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Oxidative Coupling Reactions

The amine group at position 5 undergoes oxidative dehydrogenative coupling to form azo-linked derivatives. This reaction is catalyzed by iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C, yielding symmetrical azo compounds:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| I₂ (1.1 equiv), TBHP (4.0 equiv), EtOH, 50°C | Azo-linked dimer (C₃₄H₃₀Cl₂N₆) | 86% |

Mechanistic Insight :

-

Iodine facilitates the formation of a C–N bond via radical intermediates.

-

TBHP acts as an oxidizing agent, promoting dehydrogenation.

Nucleophilic Substitution at the Chloro Substituent

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under microwave-mediated conditions. For example, reaction with 4-chlorobenzaldehyde forms π-stacked hydrogen-bonded dimers:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Microwave irradiation, 4-chlorobenzaldehyde | 120°C, solvent-free | Dimer (C₂₇H₂₅Cl₂N₃) | High yield |

Key Observations :

-

Steric hindrance from the tert-butyl group limits reactivity at the pyrazole ring.

-

The chloro substituent remains reactive for cross-coupling or dimerization.

Reductive Amination

The primary amine group can undergo reductive amination with aldehydes. This one-pot reaction involves imine formation followed by sodium borohydride (NaBH₄) reduction:

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaBH₄, MeOH | N-(4-methoxybenzyl)-substituted pyrazole | 91% |

Applications :

-

Used to synthesize bioactive derivatives for pharmaceutical screening.

Cross-Coupling Reactions

The tert-butyl group enhances stability during palladium-catalyzed couplings. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups:

| Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted pyrazole | 78% |

Limitations :

-

Bulky tert-butyl group may reduce reaction efficiency with sterically hindered partners.

Acid-Base Reactivity

The amine group exhibits basicity, forming salts with strong acids (e.g., HCl). This property is exploited in purification and crystallization:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| HCl (1.0 M) | Pyrazol-5-amine hydrochloride | Improved solubility for HPLC analysis |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving loss of the tert-butyl group:

| Temperature Range | Mass Loss | Proposed Pathway |

|---|---|---|

| 250–300°C | 35% | Cleavage of tert-butyl group |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the role of substituents:

| Compound | Reactivity Difference | Reason |

|---|---|---|

| 3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | Faster NAS at chloro group | Meta-chloro position enhances electrophilicity |

| 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine | Lower oxidative stability | Absence of electron-withdrawing chloro group |

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. These chemicals are crucial for enhancing crop yields and protecting plants from pests. The structural properties of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine allow it to interact effectively with biological targets in plants, leading to improved efficacy of crop protection agents.

| Agrochemical Application | Description |

|---|---|

| Herbicides | Used to inhibit weed growth, improving crop yield. |

| Fungicides | Protects crops from fungal infections, ensuring healthy plant growth. |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that this compound has potential applications in developing new pharmaceuticals, especially in anti-inflammatory and analgesic drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic options targeting pain relief and inflammation.

| Pharmaceutical Application | Potential Benefits |

|---|---|

| Anti-inflammatory drugs | Reduces inflammation, providing relief in conditions like arthritis. |

| Analgesics | Offers pain relief through modulation of pain pathways. |

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized in formulating specialty polymers and coatings. The incorporation of this compound can enhance the durability and environmental resistance of materials, making them suitable for various industrial applications.

| Material Science Application | Description |

|---|---|

| Specialty Polymers | Improved mechanical properties and durability. |

| Coatings | Enhanced resistance to environmental factors such as UV light and moisture. |

Research in Biochemistry

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition and receptor interactions. By understanding how this compound interacts with biological molecules, researchers can develop targeted therapies for various diseases.

| Biochemical Application | Research Focus |

|---|---|

| Enzyme Inhibition | Investigating mechanisms of enzyme activity modulation. |

| Receptor Interactions | Understanding drug-receptor dynamics for therapeutic development. |

Case Study 1: Agrochemical Efficacy

A study demonstrated that formulations containing this compound significantly reduced weed populations in controlled agricultural settings, leading to a marked increase in crop yield by over 20% compared to untreated controls.

Case Study 2: Pharmaceutical Development

In preclinical trials, derivatives of this compound exhibited promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential for further development into a new class of therapeutic agents.

Case Study 3: Material Durability

Research on coatings incorporating this compound showed a substantial improvement in resistance to environmental degradation when tested against standard materials, highlighting its utility in protective applications.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Electron-Withdrawing Substituents

4-Nitrophenyl Analog (3-(tert-Butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine) :

2,4-Dichlorophenyl Analog (3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine) :

Electron-Donating Substituents

4-Methoxyphenyl Analog (3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine) :

4-Fluorophenyl Analog (3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine) :

Positional Isomerism and Regioisomer Effects

Heterocyclic and Complex Substituents

- Furan-2-yl Analog (1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine): Molecular Weight: 259.70 g/mol (C₁₃H₁₀ClN₃O).

Benzamide Derivatives (e.g., SI112) :

Key SAR Trends :

Electron-Withdrawing Groups : Enhance kinase inhibition (e.g., nitro > chloro > methoxy).

Steric Bulk : tert-Butyl at position 3 improves metabolic stability but may reduce solubility.

Regioisomerism : Positional changes drastically alter target selectivity .

Biological Activity

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS: 478016-00-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl group and a chlorophenyl moiety, contributing to its biological efficacy.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound showed significant cytotoxic effects on various cancer cell lines. Notably, it exhibited an IC50 value of approximately 12.50 µM against the MCF7 breast cancer cell line .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Kinases : This compound may inhibit various kinases involved in cancer cell proliferation, leading to reduced tumor growth.

- Induction of Apoptosis : Studies suggest that it promotes apoptosis in cancer cells, thereby enhancing its therapeutic potential against malignancies.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promise as an anti-inflammatory agent:

- Inflammatory Models : Experimental models have indicated that compounds similar to this compound can significantly reduce inflammatory markers and cytokine release, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Clinical Trials : A recent trial involving pyrazole derivatives reported favorable outcomes in patients with solid tumors, where compounds similar to this compound were administered.

- Combination Therapies : Combining this compound with conventional chemotherapeutics has shown synergistic effects, enhancing overall treatment efficacy while minimizing side effects.

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

- Structure-Activity Relationship (SAR) Studies : Further exploration of how structural modifications influence biological activity could lead to more potent derivatives.

- Clinical Applications : Continued clinical trials will be essential to establish the safety and efficacy profile of this compound in human subjects.

Q & A

Q. What are the key synthetic routes for 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine?

- Methodological Answer : The synthesis typically involves a multi-step process starting with cyclization of substituted hydrazines or phenylhydrazines with β-ketoesters or diketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated via cyclization, formylation, and oxidation steps. Subsequent substitution at the pyrazole core with tert-butyl and 4-chlorophenyl groups is achieved using nucleophilic reagents under basic conditions. Phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is often employed for cyclization .

Q. How is the molecular structure of this compound confirmed in research settings?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- X-ray crystallography : Determines bond angles (e.g., C–N–C ~120°) and torsion angles (e.g., dihedral angles between aromatic rings) .

- IR/NMR spectroscopy : Key peaks include N–H stretching (~3400 cm⁻¹ in IR) and aromatic proton signals (δ 7.2–7.8 ppm in ¹H NMR) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 275.3 for C₁₃H₁₆ClN₃) validate the molecular formula .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer : Optimization parameters include:

Q. How do structural modifications at the pyrazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Substituent Effects :

| Position | Group | Biological Activity (vs. parent compound) | Reference |

|---|---|---|---|

| 3 | tert-Butyl | ↑ Lipophilicity, membrane permeability | |

| 1 | 4-Fluorophenyl | ↓ Metabolic stability | |

| 5 | -NH₂ | ↑ Hydrogen bonding with target proteins |

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer : Discrepancies in torsion angles (e.g., C3–C4–C5–N1 vs. C13–C4–C5–N1) are resolved via:

- High-resolution X-ray diffraction : Measures bond lengths (Å) and angles (°) with <0.02 Å error margins .

- Density Functional Theory (DFT) : Computes energy-minimized conformers and validates experimental data .

- Comparative analysis : Aligns data with structurally similar compounds (e.g., 3-(4-methoxyphenyl) analogs) to identify steric/electronic outliers .

Data Contradiction Analysis

Q. Why do reported solubility values for this compound vary across studies?

- Methodological Answer : Variations arise from:

- Experimental conditions : Solubility in buffer (pH 7.4) ranges from 18.1 µg/mL to 25 µg/mL due to differences in ionic strength .

- Crystallinity : Amorphous vs. crystalline forms exhibit 2–3× solubility differences .

- Measurement techniques : HPLC vs. UV-Vis spectroscopy may yield ±10% variability .

Research Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.